molecular formula C15H12N4O3 B2898940 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034548-60-0

1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No. B2898940
CAS RN: 2034548-60-0
M. Wt: 296.286
InChI Key: OWBVGCRENSGQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, also known as PPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPU is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that play a crucial role in regulating intracellular levels of cyclic nucleotides, such as cAMP and cGMP.

Mechanism of Action

1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea inhibits PDEs by binding to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides. This leads to an increase in intracellular levels of cyclic nucleotides, which can activate various signaling pathways. The exact mechanism of action of this compound is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting platelet aggregation, reducing inflammation, and improving cognitive function. These effects are thought to be mediated by the increase in intracellular levels of cyclic nucleotides, which can activate various signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea in lab experiments is its potency as a PDE inhibitor. This compound has been shown to be a more potent inhibitor of PDEs compared to other commonly used PDE inhibitors. However, one limitation of using this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the exact mechanism of action of this compound and its effects on various signaling pathways. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in various diseases.

Synthesis Methods

1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can be synthesized using a multi-step process. The first step involves the synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-chloro-2-propanol, which is then reacted with pyrazolo[1,5-a]pyridine to yield 1-(benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-5-yl)propan-2-ol. This intermediate is then converted to this compound through a reaction with urea and a dehydrating agent.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to inhibit PDEs, leading to an increase in intracellular levels of cyclic nucleotides, which can have various effects on cellular signaling pathways. For example, this compound has been shown to induce apoptosis in cancer cells and inhibit platelet aggregation in cardiovascular diseases.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15(17-10-1-2-13-14(8-10)22-9-21-13)18-11-4-6-19-12(7-11)3-5-16-19/h1-8H,9H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBVGCRENSGQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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